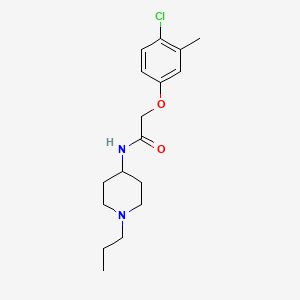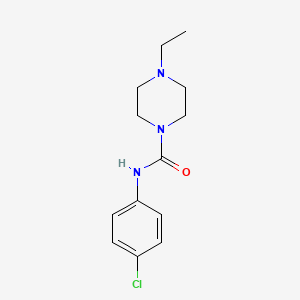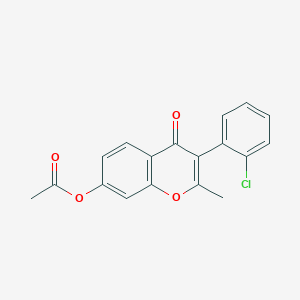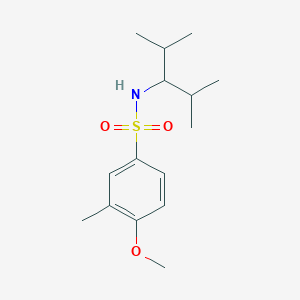
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
作用机制
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is believed to modulate the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex and to reduce the release of dopamine in the striatum. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
实验室实验的优点和局限性
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its high selectivity for the dopamine D4 receptor, which allows for more precise targeting of this receptor subtype in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
未来方向
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its potential use in the treatment of neuropsychiatric disorders. One area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have greater therapeutic potential. Additionally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in combination with other pharmacological agents, such as NMDA receptor modulators, to enhance its therapeutic effects. Finally, future studies may explore the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in animal models of other neuropsychiatric disorders, such as depression and anxiety.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with propionyl chloride to form 4-chloro-3-methylphenyl propionate. This intermediate is then reacted with piperidine and sodium hydride to form N-(1-propyl-4-piperidinyl)-4-chloro-3-methylphenylacetamide. Finally, the product is treated with hydrochloric acid to form 2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. In preclinical studies, this compound has been shown to have potent and selective antagonistic effects on the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-15-4-5-16(18)13(2)11-15/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICUEDZSYBKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)




![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)